
1-Allyl-4-(2-azidoéthyl)pipérazine
Vue d'ensemble
Description
Synthesis Analysis
Piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of 1-Allyl-4-(2-azidoethyl)piperazine is C9H17N5, and its molecular weight is 195.27 g/mol.Chemical Reactions Analysis
The synthesis of piperazine derivatives often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Applications De Recherche Scientifique
Absorption du dioxyde de carbone
Le composé 1-(2-aminoéthyl)pipérazine (AEPZ), qui est structurellement similaire à la 1-Allyl-4-(2-azidoéthyl)pipérazine, a été identifié comme un candidat potentiel pour le solvant de capture du CO2 . La cinétique d'absorption du CO2 dans l'AEPZ aqueux est étudiée à l'aide d'un réacteur à cellule agitée . Cette application est cruciale pour la décarbonation du dioxyde de carbone (CO2) des émetteurs de gaz à effet de serre tels que l'acier, le ciment, le pétrole, le gaz, les pétrochimies, les produits chimiques et les engrais .
Inhibition de la corrosion
La 1-(2-aminoéthyl)pipérazine est utilisée dans une variété de réactions pour étudier l'inhibition de la corrosion . Elle peut être utilisée pour empêcher la corrosion des métaux, ce qui est un problème important dans de nombreuses industries.
Études d'activité biologique
La 1-(2-aminoéthyl)pipérazine est également utilisée dans l'étude de l'activité biologique . Elle peut être utilisée dans le développement de nouveaux médicaments et thérapies.
Effets des ligands métalliques sur la catalyse
Ce composé est utilisé dans l'étude des effets des ligands métalliques sur la catalyse . Cette recherche peut conduire au développement de catalyseurs plus efficaces pour diverses réactions chimiques.
Durcissement de l'époxy
La 1-(2-aminoéthyl)pipérazine est utilisée pour le durcissement de l'époxy . Les résines époxy sont largement utilisées dans les revêtements, les adhésifs et les matériaux composites, et ce composé peut aider à leur processus de durcissement.
Activation de la surface
Ce composé est utilisé pour l'activation de la surface . Il peut modifier les propriétés de surface des matériaux, les rendant plus appropriés pour des applications spécifiques.
Additif pour l'asphalte
La 1-(2-aminoéthyl)pipérazine est utilisée comme additif pour l'asphalte . Elle peut améliorer les propriétés de l'asphalte, le rendant plus durable et résistant à l'usure.
Mécanisme D'action
1-Allyl-4-(2-azidoethyl)piperazine acts as a cross-linker, forming covalent bonds with proteins and other molecules. When 1-Allyl-4-(2-azidoethyl)piperazine binds to a molecule, it forms a stable bond that can be used to modify the molecule. This bond can be used to modify the structure of the molecule, as well as its properties and functions.
Biochemical and Physiological Effects
1-Allyl-4-(2-azidoethyl)piperazine has been found to have a number of biochemical and physiological effects. It has been found to be an effective inhibitor of certain enzymes, such as protein kinases and phosphatases. It has also been found to be an effective inhibitor of cell proliferation. 1-Allyl-4-(2-azidoethyl)piperazine has also been found to be an effective inhibitor of the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-Allyl-4-(2-azidoethyl)piperazine has a number of advantages for lab experiments. It is a small molecule, making it easy to work with and allowing for easy modification. It is also relatively inexpensive, making it a cost-effective option for laboratory experiments. Additionally, 1-Allyl-4-(2-azidoethyl)piperazine is stable and can be stored for long periods of time. However, 1-Allyl-4-(2-azidoethyl)piperazine can be toxic when used in large quantities, and should be used with caution.
Orientations Futures
1-Allyl-4-(2-azidoethyl)piperazine has a number of potential future directions. It could be used in drug design and medicinal chemistry, as it can be easily modified to create a variety of compounds. It could also be used in immunology research, as it can be used to detect the presence of certain proteins in a sample. Additionally, 1-Allyl-4-(2-azidoethyl)piperazine could be used in the development of new drugs, as it has been found to be an effective inhibitor of certain enzymes and cell proliferation. Finally, 1-Allyl-4-(2-azidoethyl)piperazine could be used in the development of new biocatalysts, as it has been found to be an effective inhibitor of certain enzymes.
Propriétés
IUPAC Name |
1-(2-azidoethyl)-4-prop-2-enylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5/c1-2-4-13-6-8-14(9-7-13)5-3-11-12-10/h2H,1,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGWAWBIYFORTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one](/img/structure/B1493149.png)
![4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide](/img/structure/B1493150.png)
![(E)-4-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)-4-oxobut-2-enoic acid](/img/structure/B1493151.png)
![6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B1493156.png)
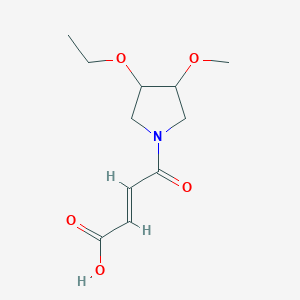

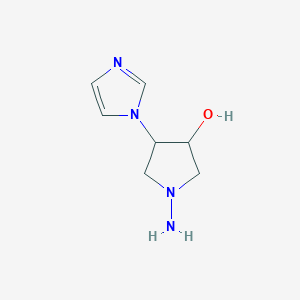

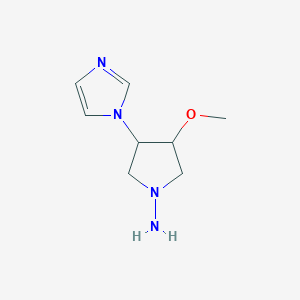

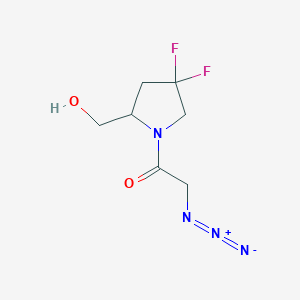
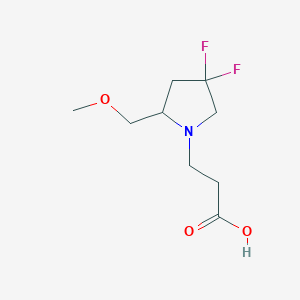

![2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1493172.png)